3-allyl-5-{4-[(3-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione -

3-allyl-5-{4-[(3-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione

Catalog Number: EVT-4815583
CAS Number:
Molecular Formula: C20H16N2O5S
Molecular Weight: 396.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Thiazolidine-2,4-diones are a class of heterocyclic compounds characterized by a five-membered ring containing one sulfur and two oxygen atoms. These compounds are known to possess various pharmacological activities, making them attractive targets for drug discovery. Specifically, they have shown promise as antidiabetic agents [, , , , ], antimicrobial agents [], and anti-inflammatory agents [].

Synthesis Analysis
  • Formation of the thiazolidine-2,4-dione ring: This can be achieved by reacting thiourea with chloroacetic acid in the presence of a base [].
  • Knoevenagel Condensation: This reaction is often used to introduce a benzylidene substituent at the 5-position of the thiazolidine-2,4-dione ring. This involves reacting the thiazolidine-2,4-dione with an appropriately substituted benzaldehyde in the presence of a catalyst [, , ].
  • N-Mannich base formation: This reaction can be used to introduce various substituents at the nitrogen atom of the thiazolidine-2,4-dione ring [].
Mechanism of Action

The mechanism of action of thiazolidine-2,4-dione derivatives can vary depending on the specific compound and its target. For example, as antidiabetic agents, some thiazolidine-2,4-diones act as peroxisome proliferator-activated receptor gamma (PPARγ) agonists [, ]. PPARγ is a nuclear receptor involved in regulating glucose metabolism. By activating PPARγ, these compounds can improve insulin sensitivity and lower blood glucose levels.

Applications
  • Antidiabetic agents: Several thiazolidine-2,4-dione derivatives have been investigated for their antihyperglycemic activity in animal models [, , ]. Some of these compounds have shown promising results in improving glucose tolerance and reducing blood glucose levels.
  • Antimicrobial agents: Some thiazolidine-2,4-dione derivatives have exhibited antimicrobial activity against a range of bacterial strains []. This suggests their potential for development as novel antibacterial agents.
  • Anti-inflammatory agents: Studies have shown that certain thiazolidine-2,4-dione derivatives possess anti-inflammatory properties in LPS-stimulated macrophages []. These compounds reduced nitrite production and attenuated the mRNA expression of inflammatory mediators.

(Z)-5-(4-((E)-3-(Phenyl)-3-oxoprop-1-enyl)benzylidene)-1,3-thiazolidine-2,4-dione

  • Compound Description: This compound is a 2,4-thiazolidinedione derivative investigated for its α-glucosidase inhibitory potential. The study demonstrated that it acts as a potent inhibitor of the α-glucosidase enzyme. []
  • Relevance: This compound shares the core thiazolidine-2,4-dione structure with 3-allyl-5-{4-[(3-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione. Both compounds also feature a benzylidene substituent at the 5-position of the thiazolidinedione ring. The presence of these shared structural motifs suggests potential for similar biological activity, particularly in the context of α-glucosidase inhibition. []

5-Benzylidene-3-(2-(2-methyl-1H-benzimidazol-1-yl)-2-oxoethyl)-1,3-thiazolidine-2,4-dione Derivatives

  • Compound Description: This series of compounds incorporates a benzimidazole moiety into the thiazolidinedione structure. Several derivatives, particularly those with an acetylated benzimidazole ring and electron-donating groups at the 4th position of the phenyl ring, exhibited significant glucose-lowering effects in rats. []
  • Relevance: These derivatives highlight the importance of substituents on both the benzylidene and the nitrogen at the 3-position of the thiazolidinedione ring for antidiabetic activity. The presence of the thiazolidinedione core in both these derivatives and 3-allyl-5-{4-[(3-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione suggests they may share similar mechanisms of action related to glucose regulation. []

3-(Furan-2-carbonyl)-5-((E)-4-((E)-(substituted aryl/alkyl)methyl)benzylidene)thiazolidine-2,4-dione (FC-1 to FC-20)

  • Compound Description: This series of 20 compounds, characterized by a furan-2-carbonyl group at the 3-position of the thiazolidinedione ring, was designed and screened for antimicrobial and anticancer potential using in silico molecular docking studies. []
  • Relevance: This series, along with the subsequent two related compound series, emphasizes the significance of varying substituents at the 3-position of the thiazolidinedione ring for modulating biological activity. While 3-allyl-5-{4-[(3-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione features an allyl group at this position, comparing its activity with these series can provide insights into the structure-activity relationships and potential for antimicrobial and anticancer properties. []

3-(Butyl)-5-((E)-4-((E)-(substituted aryl/alkyl)methyl)benzylidene)thiazolidine-2,4-dione (NB-1 to NB-20)

  • Compound Description: This series comprises 20 compounds with a butyl group at the 3-position of the thiazolidinedione and variations in the aryl/alkyl substituent on the benzylidene group. These were also designed and screened for antimicrobial and anticancer potential using in silico molecular docking studies. []
  • Relevance: Similar to the FC series, the NB series highlights the impact of modifications at the 3-position and within the benzylidene substituent on potential antimicrobial and anticancer activities. Comparing the structural features and activities of these compounds with 3-allyl-5-{4-[(3-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione could reveal crucial information about the structural determinants for these activities. []

3-(Allyl)-5-((E)-4-((E)-(substituted aryl/alkyl)methyl)benzylidene)thiazolidine-2,4-dione (NA-1 to NA-20)

  • Compound Description: This series includes 20 compounds possessing an allyl group at the 3-position, similar to our target compound, but with varying aryl/alkyl substituents on the benzylidene group. They were designed and assessed for antimicrobial and anticancer potential through molecular docking studies. []
  • Relevance: This series holds particular relevance due to the shared 3-allyl substituent with 3-allyl-5-{4-[(3-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione. By analyzing the effects of different aryl/alkyl modifications on the benzylidene ring within this series, we can glean valuable insights into how these variations might influence the biological activity of our target compound. []

5-Benzylidene-[3-(diethylamino)methyl]thiazolidine-2,4-dione Derivatives

  • Compound Description: This group of compounds focuses on modifications at the 3-position of the thiazolidinedione ring. These derivatives, featuring a diethylaminomethyl group at the 3-position, demonstrated significant antidiabetic activity in animal models, effectively reducing blood glucose levels. []
  • Relevance: The structural similarities, particularly the presence of the thiazolidinedione core and the exploration of modifications at the 3-position, suggest that these compounds and 3-allyl-5-{4-[(3-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione might share comparable mechanisms related to glucose regulation, making them relevant for understanding potential antidiabetic properties. []

(5Z)-5-[3(4)-(1H-benzimidazol-2-ylmethoxy)benzylidene]-1,3-thiazolidine-2,4-diones

  • Compound Description: These benzimidazole-thiazolidinedione hybrids were synthesized and found to have antihyperglycemic effects. They function by increasing the expression of PPARγ and GLUT-4, key proteins involved in glucose metabolism. []
  • Relevance: While these compounds share the core thiazolidinedione and benzylidene moieties with 3-allyl-5-{4-[(3-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione, the presence of the benzimidazole group and the specific substitution pattern on the benzylidene ring introduce distinct structural variations. Studying these differences can provide insights into their impact on PPARγ and GLUT-4 modulation, potentially influencing the antidiabetic profile. []

5-(4-methanesulfonyl-benzylidene)-3-(4-nitrobenzyl)-thiazolidine-2,4-dione (SF23)

  • Compound Description: SF23 is a chemically modified thiazolidinedione that exhibits anti-inflammatory and antioxidant properties. It shows weaker affinity for PPARγ compared to rosiglitazone and exerts its effects through different mechanisms. []
  • Relevance: SF23 shares the thiazolidinedione core and benzylidene group with 3-allyl-5-{4-[(3-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione. Both compounds also feature a nitrobenzyl substituent, albeit at different positions. This makes SF23 relevant for understanding the potential anti-inflammatory and antioxidant properties of the target compound and how modifications to the nitrobenzyl position might affect these activities. []

5-(4-substituted benzylidene)-3-[(anilino)methyl]-1,3-thiazolidene-2,4-dione (IIIa-f)

  • Compound Description: This series of thiazolidinedione derivatives features an anilinomethyl group at the 3-position and various substituents on the benzylidene ring. The synthesis and characterization of these compounds highlight the feasibility of introducing diverse substituents at these positions. []
  • Relevance: The structural similarities with 3-allyl-5-{4-[(3-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione, particularly the modifications at the 3-position and the substituted benzylidene ring, make this series relevant for understanding how different substituents can be introduced and their potential impact on the compound's overall properties. []

(5Z)-5-[4-(3-phenoxypropoxy)benzylidene]-1,3-thiazolidine-2,4-dione derivatives

  • Compound Description: These novel thiazolidinedione derivatives, designed as potential partial and dual PPAR agonists, were synthesized and evaluated for their ability to activate PPAR-α and PPAR-γ, key targets for managing type 2 diabetes. []
  • Relevance: These compounds share the thiazolidinedione core and benzylidene group with 3-allyl-5-{4-[(3-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione. Although the substituents on the benzylidene ring differ, the shared structural features suggest potential for 3-allyl-5-{4-[(3-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione to interact with PPAR receptors, highlighting a possible avenue for antidiabetic activity. []

(E)-5-benzylidene-3-((2-hydroxyethoxy)methyl)thiazolidine-2,4-dione

  • Compound Description: This compound serves as a precursor for synthesizing a series of phosphoramidates designed as potential α-amylase inhibitors. It features a hydroxyethoxymethyl group at the 3-position of the thiazolidinedione ring. []
  • Relevance: This compound highlights the use of thiazolidinediones as a scaffold for developing enzyme inhibitors. Although structurally distinct from 3-allyl-5-{4-[(3-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione, it underscores the versatility of the thiazolidinedione core for developing compounds with potential therapeutic applications. []

Properties

Product Name

3-allyl-5-{4-[(3-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione

IUPAC Name

(5Z)-5-[[4-[(3-nitrophenyl)methoxy]phenyl]methylidene]-3-prop-2-enyl-1,3-thiazolidine-2,4-dione

Molecular Formula

C20H16N2O5S

Molecular Weight

396.4 g/mol

InChI

InChI=1S/C20H16N2O5S/c1-2-10-21-19(23)18(28-20(21)24)12-14-6-8-17(9-7-14)27-13-15-4-3-5-16(11-15)22(25)26/h2-9,11-12H,1,10,13H2/b18-12-

InChI Key

YRGCRLHKRGIBGK-PDGQHHTCSA-N

SMILES

C=CCN1C(=O)C(=CC2=CC=C(C=C2)OCC3=CC(=CC=C3)[N+](=O)[O-])SC1=O

Canonical SMILES

C=CCN1C(=O)C(=CC2=CC=C(C=C2)OCC3=CC(=CC=C3)[N+](=O)[O-])SC1=O

Isomeric SMILES

C=CCN1C(=O)/C(=C/C2=CC=C(C=C2)OCC3=CC(=CC=C3)[N+](=O)[O-])/SC1=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.